molecular formula C16H20N4O B3057334 Benzenamine, 4,4'-azoxybis[N,N-dimethyl- CAS No. 794-95-6

Benzenamine, 4,4'-azoxybis[N,N-dimethyl-

Cat. No.: B3057334
CAS No.: 794-95-6
M. Wt: 284.36 g/mol
InChI Key: VFAYICVFGIISKJ-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-azoxybis[N,N-dimethyl- is an organic compound with the molecular formula C16H20N4O. It is characterized by the presence of two benzenamine groups connected by an azoxy linkage, with each benzenamine group further substituted with N,N-dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-azoxybis[N,N-dimethyl- typically involves the reaction of N,N-dimethylbenzenamine with an oxidizing agent to form the azoxy linkage. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-azoxybis[N,N-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-azoxybis[N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-azoxybis[N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-azoxybis[N,N-dimethyl- involves its interaction with molecular targets through its azoxy and amine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-oxybis-: Similar structure but with an oxy linkage instead of an azoxy linkage.

    Benzenamine, N,N-dimethyl-: Lacks the azoxy linkage and has only one benzenamine group.

    Benzenamine, 4,4’-diaminodiphenyl ether: Contains an ether linkage instead of an azoxy linkage.

Uniqueness

Benzenamine, 4,4’-azoxybis[N,N-dimethyl- is unique due to its azoxy linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the azoxy functionality is required .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-18(2)14-7-5-13(6-8-14)17-20(21)16-11-9-15(10-12-16)19(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYICVFGIISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)N(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395523
Record name Benzenamine, 4,4'-azoxybis[N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794-95-6
Record name Benzenamine, 4,4'-azoxybis[N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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